molecular formula C12H8ClNO4S B1684019 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene CAS No. 86030-08-2

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Cat. No. B1684019
CAS RN: 86030-08-2
M. Wt: 297.71 g/mol
InChI Key: VZDUQPHKUBZMLW-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, also known as BTB-1, is a chemical compound with the molecular formula C12H8ClNO4S . It has a molecular weight of 297.71 g/mol . The compound is also known by other names such as 1-(benzenesulfonyl)-4-chloro-2-nitrobenzene and 4-Chloro-2-nitrodiphenyl sulfone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene can be represented by the InChI string: InChI=1S/C12H8ClNO4S/c13-9-6-7-12 (11 (8-9)14 (15)16)19 (17,18)10-4-2-1-3-5-10/h1-8H . The compound has a rotatable bond count of 2 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 3.3 . It has no hydrogen bond donors and has 4 hydrogen bond acceptors .

Scientific Research Applications

Analytical Method Development

Research by Chang, Miller, and Ober (1977) developed a high-speed liquid chromatography method for determining the levels of an anti-inflammatory drug, utilizing a closely related compound as an internal standard during the process. This method showcases the compound's utility in the precise analytical measurement of pharmaceuticals in biological samples, highlighting its importance in pharmacokinetics and drug metabolism studies (S. F. Chang, A. Miller, & R. Ober, 1977).

Synthesis and Characterization of Polymers

Li et al. (2010) synthesized aromatic tetraketones, which are crucial intermediates for producing polyphenylquinoxalines (PPQs). These PPQs demonstrated remarkable properties such as high refractive indices and low birefringences, making them suitable for applications requiring materials with exceptional optical properties. The research underscores the role of nitro-substituted compounds in the development of high-performance polymers (Cheng Li et al., 2010).

Chemical Synthesis and Medicinal Chemistry

The study by Borys, Korzyński, and Ochal (2012) focused on synthesizing tribromomethyl phenyl sulfone derivatives, aiming at developing novel compounds with potential pesticidal activity. This underscores the compound's role in generating new chemical entities with applications in agriculture and pest management (Krzysztof M. Borys et al., 2012).

Organic Chemistry and Catalysis

Karimi-Jaberi et al. (2012) utilized 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the compound's utility in facilitating condensation reactions under eco-friendly conditions. This study illustrates the compound's significance in organic synthesis, offering a pathway to various pyrazole derivatives with potential applications in material science and pharmaceuticals (Z. Karimi-Jaberi et al., 2012).

properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDUQPHKUBZMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235359
Record name 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene
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Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

CAS RN

86030-08-2
Record name 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene
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Record name 86030-08-2
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Record name 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene
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Record name 1-Benzenesulfonyl-4-chloro-2-nitro-benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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